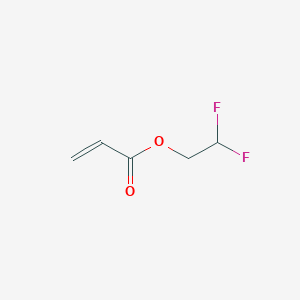

2,2-DIFLUOROETHYL ACRYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoroethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c1-2-5(8)9-3-4(6)7/h2,4H,1,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHBMXNWRDDZQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602186 | |

| Record name | 2,2-Difluoroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104082-95-3 | |

| Record name | 2,2-Difluoroethyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,2-difluoroethyl acrylate vs 2,2,2-trifluoroethyl acrylate properties

[1]

Executive Summary

In the design of advanced functional polymers, the choice between This compound (DFEA) and 2,2,2-trifluoroethyl acrylate (TFEA) represents a critical decision point between surface energy minimization and molecular interaction tuning .

-

TFEA (Trifluoro) is the industry standard for minimizing surface energy and refractive index. It acts as a "shield," creating non-stick, hydrophobic surfaces with no hydrogen-bonding capacity.

-

DFEA (Difluoro) is a nuanced tool. It retains significant fluorination benefits (lipophilicity, metabolic stability) but introduces a CF₂H motif. This proton is a weak hydrogen-bond donor (lipophilic H-bond donor), allowing for specific supramolecular interactions that TFEA cannot support. This makes DFEA particularly valuable in drug delivery systems and bio-interfaces where "sticky" hydrophobicity is required over "slippery" inertness.

Physicochemical Properties Comparison

The following data consolidates experimental values for TFEA with theoretically derived estimates for DFEA where specific literature data is sparse.

| Property | This compound (DFEA) | 2,2,2-Trifluoroethyl Acrylate (TFEA) | Significance |

| CAS Number | 104082-95-3 | 407-47-6 | Unique identifiers for procurement.[1] |

| Molecular Formula | C₅H₆F₂O₂ | C₅H₅F₃O₂ | TFEA has higher F-density.[1] |

| Molecular Weight | 136.10 g/mol | 154.09 g/mol | TFEA is ~13% heavier. |

| Boiling Point | ~100–105 °C (Est.) | 46 °C @ 125 mmHg (~114 °C atm) | DFEA is slightly less volatile due to dipole interactions.[1] |

| Density (25°C) | ~1.15 g/mL (Est.)[1] | 1.216 g/mL | Higher F-content increases density.[1] |

| Refractive Index ( | ~1.38 (Est.) | 1.35 | TFEA is superior for low-RI optical coatings.[2] |

| Polymer | ~ -15°C to -5°C (Est.) | -10°C | DFEA may have a slightly higher |

| LogP (Lipophilicity) | Moderate (~1.[1][3]2) | High (~1.[1]6) | TFEA is more hydrophobic; DFEA is amphiphilic.[1] |

| H-Bond Capacity | Donor (Weak) | None | CRITICAL DIFFERENCE : DFEA's |

Technical Note on DFEA Properties: While TFEA is a commodity monomer, DFEA is often synthesized in situ or custom-ordered. Its properties are inferred from the "fluorine effect": removing one fluorine atom generally increases refractive index, surface energy, and boiling point while decreasing density compared to the perfluorinated analog.

Molecular Architecture & Mechanism

The core difference lies in the terminal group of the ester side chain.

The "Fluorine Effect" (TFEA)

The -CF₃ group in TFEA is bulky and highly electronegative.

-

Steric Bulk: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å). The -CF₃ group is rigid, forcing the polymer side chains to extend and stack.

-

Electronic Shielding: The C-F bonds are short and strong, creating a shell of electron density that repels other molecules. This results in low surface energy (< 20 mN/m) and low coefficient of friction .

The "Lipophilic H-Bond" (DFEA)

The -CF₂H group in DFEA contains a proton that is polarized by the two adjacent fluorine atoms.

-

Bioisosterism: In medicinal chemistry, -CF₂H is a bioisostere for -OH or -SH groups but with higher lipophilicity.[1]

-

Interaction Capability: Unlike the inert -CF₃, the -CF₂H proton can act as a hydrogen bond donor to carbonyls or lone pairs in proteins/drugs. This allows DFEA-based polymers to "grip" drug payloads more effectively than TFEA-based ones, which might only rely on non-specific hydrophobic entrapment.[1]

Visualization: Structure-Property Flowchart[1]

Figure 1: Logic flow connecting the molecular structure of TFEA and DFEA to their macroscopic properties and applications.

Experimental Protocols

A. Synthesis of Fluorinated Acrylates (General Protocol)

Since DFEA is not always available off-the-shelf, it can be synthesized via the reaction of acryloyl chloride with 2,2-difluoroethanol. This protocol applies to both monomers.[4]

Reagents:

-

Acryloyl chloride (1.05 eq)[5]

-

Fluoroalcohol (2,2-difluoroethanol or 2,2,2-trifluoroethanol) (1.0 eq)

-

Triethylamine (TEA) (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

-

Inhibitor: MEHQ (Hydroquinone monomethyl ether) (~100 ppm)[5]

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with fluoroalcohol and TEA in anhydrous DCM. Cool to 0°C.

-

Addition: Add acryloyl chloride dropwise over 1 hour. Caution: Exothermic reaction. Maintain temp < 5°C to prevent polymerization.

-

Reaction: Allow to warm to room temperature and stir for 4–12 hours.

-

Workup: Filter off the precipitated triethylamine hydrochloride salt.

-

Wash: Wash the filtrate with 1M HCl (to remove amine), saturated NaHCO₃ (to remove acid), and brine.

-

Purification: Dry over MgSO₄, concentrate, and distill under reduced pressure .

-

Note: Add MEHQ prior to distillation to prevent thermal polymerization.

-

B. Controlled Radical Polymerization (RAFT)

To compare kinetics, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is recommended.

Protocol:

-

Monomer: DFEA or TFEA (purified through basic alumina to remove inhibitor).

-

CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

-

Initiator: AIBN (0.1 eq relative to CTA).

-

Solvent:

-trifluorotoluene (TFT) is preferred for solubility of fluorinated segments. -

Conditions: Degas via freeze-pump-thaw (3 cycles). React at 70°C for 12–24 hours.

-

Analysis: Monitor conversion via ¹H NMR (vinyl proton disappearance).

Reactivity & Polymerization Workflow

The reactivity of fluorinated acrylates differs from standard alkyl acrylates. The electron-withdrawing fluorine atoms reduce the electron density of the vinyl double bond.

-

Propagation Rate (

): Generally higher than alkyl acrylates. The electron-poor radical is highly reactive. -

Copolymerization: They tend to alternate with electron-rich monomers (e.g., styrene, vinyl ethers).

Figure 2: Standardized workflow for the controlled polymerization of fluorinated acrylates.

References

-

Polysciences, Inc. (n.d.). 2,2,2-Trifluoroethyl acrylate Product Data Sheet. Retrieved from

-

Sigma-Aldrich. (n.d.). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Retrieved from

-

Gong, J. P., et al. (2003). "Double-Network Hydrogels with Extremely High Mechanical Strength."[1][2] Advanced Materials, 15, 1155–1158.[2]

-

ResearchGate. (2013). Radical Copolymerization of Acrylonitrile with 2,2,2-Trifluoroethyl Acrylate. Retrieved from

-

BOC Sciences. (n.d.). This compound Product Information. Retrieved from

-

Journal of Polymer Science Part A. (2010). Kinetics of the Radical Copolymerization of 2,2,2-Trifluoroethylmethacrylate. Retrieved from

Sources

- 1. specialchem.com [specialchem.com]

- 2. polysciences.com [polysciences.com]

- 3. Thermal and photo-RAFT polymerization of 2,2,2-trifluoroethyl α-fluoroacrylate - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy 2,2,2-Trifluoroethyl acrylate (EVT-307509) | 407-47-6 [evitachem.com]

dipole moment and hydrogen bonding of 2,2-difluoroethyl group

An In-depth Technical Guide to the Dipole Moment and Hydrogen Bonding of the 2,2-Difluoroethyl Group for Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the diverse array of fluorinated motifs, the 2,2-difluoroethyl group (–CH₂CF₂H) has emerged as a uniquely valuable functional group. It offers a compelling combination of properties: a significant and conformationally dependent dipole moment, and the often-underappreciated ability to act as a "lipophilic hydrogen bond donor." This guide provides a comprehensive technical analysis of these core electronic features, offering researchers and drug development professionals the foundational knowledge and practical insights required to effectively leverage the 2,2-difluoroethyl group for optimizing molecular properties and enhancing drug-target interactions.

Introduction: The Rise of a Privileged Fluorinated Motif

The deliberate use of fluorine in drug design is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and pKa.[1][2] The 2,2-difluoroethyl group, in particular, occupies a distinct niche.[1] Its geminal fluorine substitution creates a unique electronic environment that sets it apart from its monofluorinated or trifluorinated counterparts.

This group is increasingly recognized as a stable bioisostere for alcohol and thiol moieties, capable of mimicking their hydrogen bonding potential but within a more lipophilic context.[1][3][4] Understanding the causality behind its electronic behavior—specifically its dipole moment and hydrogen bonding capabilities—is paramount for its rational application in molecular design.

The Dipole Moment: A Vectorial Sum with Conformational Consequences

The dipole moment is a fundamental property that directly reflects molecular polarity and governs non-covalent interactions, solubility, and membrane permeability.[5] The dipole moment of the 2,2-difluoroethyl group arises from the vector summation of its individual bond dipoles, dominated by the highly polar Carbon-Fluorine (C-F) bonds.

Gauche Effect and Conformational Preference

The presence of two highly electronegative fluorine atoms on the same carbon atom induces a significant gauche effect. This phenomenon describes the tendency of a molecule to adopt a conformation where the fluorine atoms are gauche (approximately 60° dihedral angle) to an adjacent electron-withdrawing or positively charged group. In the case of 2,2-difluoroethylamine, for example, the protonated ammonium form overwhelmingly prefers a conformation where the -NH₃⁺ group is gauche to both fluorine atoms.[6] This preference is driven by a combination of electrostatic attraction and hyperconjugative interactions, and it persists even in aqueous solutions.[6]

This conformational locking has profound implications for drug design, as it can pre-organize a molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a biological target.[7][8]

Caption: Gauche effect in 2,2-difluoroethylammonium.

Quantitative Impact on Molecular Polarity

The gem-difluoro substitution results in a significant local dipole. While the overall molecular dipole depends on the entire structure, the contribution from the 2,2-difluoroethyl group is substantial. A simple vector analysis highlights that a gem-difluoro derivative often exhibits a greater dipole moment compared to its monofluorinated or even trifluoromethylated analogue, where the symmetrical arrangement of C-F bonds in the latter can lead to partial cancellation of bond dipoles.[9]

| Compound | Dipole Moment (Debye) | Reference |

| Ethane | 0 D | (Symmetry) |

| Fluoroethane | ~1.94 D | |

| 1,1-Difluoroethane | ~2.27 D | |

| 1,1,1-Trifluoroethane | ~2.32 D |

Note: Values are representative and can vary slightly based on the experimental or computational method.

Hydrogen Bonding: The Emergence of a Lipophilic Donor

Perhaps the most compelling feature of the 2,2-difluoroethyl group is its ability to function as a hydrogen bond donor. This capability is non-intuitive, as it involves a C-H bond, which is typically considered non-polar.

C-H Bond Acidification

The potent electron-withdrawing inductive effect of the two geminal fluorine atoms significantly polarizes the adjacent C-H bond on the same carbon (the CF₂H ). This polarization withdraws electron density from the C-H bond, increasing the partial positive charge on the hydrogen atom and thereby enhancing its acidity.[1][3] This increased acidity renders the C-H group capable of forming a moderately strong hydrogen bond with a suitable acceptor, such as an oxygen or nitrogen atom.[3][4][10][11]

This interaction is a crucial example of a C–H···A hydrogen bond, a class of interactions increasingly recognized for its importance in molecular recognition and crystal engineering.[3]

Caption: C-F₂H···O hydrogen bond interaction.

A Unique Bioisostere for -OH and -SH

The CF₂H group is often considered a metabolically stable bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[1][3][12] While the hydrogen bonds it forms are generally weaker than those from classical donors like -OH, they are significant enough to influence molecular conformation and receptor binding.[3]

The key advantage of this bioisosteric replacement is the simultaneous introduction of hydrogen bonding potential and lipophilicity. Unlike the polar -OH group, the 2,2-difluoroethyl group is lipophilic, allowing it to form critical hydrogen bonds in nonpolar active sites or facilitate passage through lipid membranes. This dual-role character as a "lipophilic hydrogen bond donor" is a powerful tool in drug design.[1][10][11][13]

| Donor Group | Bond Type | Typical Bond Energy (kcal/mol) | Key Feature |

| -OH | O-H···A | 3 - 7 | Strong, polar |

| -SH | S-H···A | 1 - 4 | Weaker, less polar than OH |

| -CH₂CF₂H | C-H···A | ~1 - 3 | Weak to moderate, lipophilic |

Experimental and Computational Protocols for Characterization

Validating the electronic properties of the 2,2-difluoroethyl group within a molecule is crucial. A combination of spectroscopic and computational methods provides a self-validating system for characterization.

Experimental Workflow: NMR Titration for H-Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to detect hydrogen bonding in solution. The chemical shift of the CF₂H proton is highly sensitive to its electronic environment.

Protocol: ¹H NMR Titration with a Hydrogen Bond Acceptor

-

Preparation: Prepare a stock solution of the 2,2-difluoroethyl-containing compound in a non-polar, deuterated solvent (e.g., CDCl₃ or C₆D₆) at a known concentration (e.g., 5 mM).

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum and accurately record the chemical shift (δ) of the CF₂H proton.

-

Titration: Prepare a stock solution of a strong hydrogen bond acceptor (e.g., DMSO-d₆ or tri-n-butylphosphine oxide) in the same solvent.

-

Incremental Addition: Add stoichiometric equivalents (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 eq) of the acceptor solution to the sample tube.

-

Data Acquisition: Acquire a ¹H NMR spectrum after each addition, ensuring temperature stability.

-

Analysis: Plot the change in the chemical shift of the CF₂H proton (Δδ) versus the concentration of the added acceptor. A significant downfield shift (increase in δ) upon addition of the acceptor is strong evidence of hydrogen bond formation.

Caption: NMR titration workflow for H-bond analysis.

Spectroscopic and Crystallographic Evidence

-

Infrared (IR) Spectroscopy: Hydrogen bonding involving the CF₂H group can lead to a characteristic shift in the C-H stretching frequency. Unlike O-H bonds which typically show a red shift (lower frequency), C-H hydrogen bonds often exhibit a "blue shift" (higher frequency), a phenomenon that can be diagnostic.[3]

-

X-ray Crystallography: Analysis of single-crystal X-ray structures provides the most definitive proof of hydrogen bonding. A survey of the Cambridge Structural Database (CSD) or the crystallographic analysis of a new compound can reveal short C-H···A distances (typically < 2.7 Å) and favorable geometries (angles > 120°) indicative of a hydrogen bond.[12]

Computational Chemistry Protocols

-

Dipole Moment Calculation: Molecular dipole moments can be accurately calculated using quantum chemical methods.

-

Hydrogen Bond Analysis:

-

Quantum Theory of Atoms in Molecules (QTAIM): This analysis of the calculated electron density can identify a bond critical point (BCP) between the hydrogen donor and the acceptor atom, providing quantitative evidence of a bonding interaction.[3]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the stabilization energy (E⁽²⁾) associated with the delocalization of electrons from the lone pair of the acceptor to the antibonding orbital of the C-H bond (LP(A) → σ*(C-H)), providing a direct measure of the hydrogen bond's strength.

-

Conclusion: A Versatile Tool for Modern Drug Discovery

The 2,2-difluoroethyl group is far more than a simple fluorinated alkyl chain. Its electronic properties impart a unique and powerful set of characteristics that can be strategically exploited by medicinal chemists. The conformationally sensitive dipole moment influences polarity and long-range interactions, while the group's capacity to act as a lipophilic hydrogen bond donor allows for the formation of crucial drug-receptor interactions in environments where traditional polar donors would be disfavored. A thorough understanding and methodical application of these principles, validated by the experimental and computational protocols outlined herein, will continue to expand the utility of this privileged motif in the development of next-generation therapeutics.

References

-

ResearchGate. (n.d.). 2,2‐Difluoroethylation of drug targets. (A=hydrogen bond acceptor,... Retrieved from [Link]

- O'Duill, M. et al. (2024). 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy.

-

ChemRxiv. (2021). Dipole Moment Calculations Using Multiconfiguration Pair-Density Functional Theory and... Retrieved from [Link]

- Google Patents. (2014). US8975448B2 - Process for preparing 2,2-difluoroethanol.

-

Kabale University Library Catalog. (n.d.). Quantifying the ability of the CF2H group as a hydrogen bond donor. Retrieved from [Link]

-

PubMed. (2024). Hydrogen bonding in 2,2,2-trifluoroethanol. Retrieved from [Link]

- Angew. Chem. Int. Ed. (2024). A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor.

-

CHIMIA. (n.d.). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. Retrieved from [Link]

-

Sessler, C. D., et al. (2017). CF2H, a Hydrogen Bond Donor. Journal of the American Chemical Society, 139(29), 9779–9782. Available from: [Link]

-

National Institutes of Health. (n.d.). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) CF 2 H, a Hydrogen Bond Donor. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Retrieved from: [Link]

-

PubMed. (2017). CF2H, a Hydrogen Bond Donor. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2014). Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. 10, 842-848. Available from: [Link]

-

Cambridge Open Engage. (2024). 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. Retrieved from [Link]

-

PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF2H, a Hydrogen Bond Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. 2,2-Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Refractive Index of Poly(2,2-difluoroethyl acrylate): Synthesis, Characterization, and Applications

This in-depth technical guide provides a comprehensive overview of the refractive index of poly(2,2-difluoroethyl acrylate) (PFEA). It is intended for researchers, scientists, and drug development professionals who are interested in the optical properties of fluorinated polymers and their applications. This guide will delve into the synthesis of PFEA, the fundamental principles behind its characteristic low refractive index, detailed protocols for its measurement, and a discussion of its applications in various advanced fields.

Introduction: The Significance of Low Refractive Index Polymers

In the realm of advanced materials, polymers with low refractive indices are of paramount importance for a multitude of optical and biomedical applications. The refractive index (RI) of a material is a fundamental property that describes how light propagates through it. Fluorinated polymers, a unique class of materials, are renowned for their exceptionally low refractive indices, a characteristic attributed to the high electronegativity and low polarizability of the fluorine atom.[1] Poly(this compound) belongs to this distinguished family of polymers and is noted for its excellent thermal stability, chemical resistance, and low surface energy.[2] These properties, in conjunction with its anticipated low refractive index, make it a highly attractive material for applications ranging from anti-reflective coatings and optical fibers to advanced drug delivery systems and medical devices.[3][4]

Synthesis of Poly(this compound)

The synthesis of high-purity poly(this compound) is a critical first step for the accurate characterization of its properties. A common and effective method for the synthesis of fluorinated polyacrylates is through controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[5] This method allows for precise control over the polymer's molecular weight and dispersity, which are crucial factors that can influence its final optical properties.

A plausible synthetic route involves the esterification of acrylic acid with 2,2-difluoroethanol to produce the this compound monomer. This is then followed by the polymerization of the monomer. Other viable routes include the acid-catalyzed transesterification of simple alkyl acrylates with 2,2-difluoroethanol.[5]

Below is a generalized protocol for the synthesis of poly(this compound) via solution polymerization, a common laboratory-scale technique.

Experimental Protocol: Solution Polymerization of this compound

Materials:

-

This compound (monomer)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

Procedure:

-

Monomer Purification: The this compound monomer should be passed through a column of basic alumina to remove any inhibitor.

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the purified monomer and anhydrous toluene.

-

Initiator Addition: The initiator, AIBN, is added to the reaction mixture. The molar ratio of monomer to initiator will determine the final molecular weight of the polymer.

-

Degassing: The mixture is degassed by bubbling with nitrogen for at least 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: The reaction flask is then immersed in a preheated oil bath at a temperature typically between 60-80°C to initiate the polymerization. The reaction is allowed to proceed for a specified time, usually several hours.

-

Termination and Precipitation: The polymerization is terminated by cooling the reaction mixture to room temperature. The polymer is then precipitated by slowly adding the viscous solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Caption: Workflow for the synthesis of poly(this compound).

The Physicochemical Basis of a Low Refractive Index

The low refractive index of fluorinated polymers is a direct consequence of their molecular structure. The Lorentz-Lorenz equation provides a fundamental relationship between the refractive index (n), the molecular polarizability (α), and the density (ρ) of a material:

(n² - 1) / (n² + 2) = (4π/3) * (ρ/M) * N_A * α

Where M is the molecular weight and N_A is Avogadro's number.

Fluorine atoms are highly electronegative and have a low polarizability. When incorporated into a polymer chain, they create strong carbon-fluorine bonds and reduce the overall molecular polarizability of the polymer. This reduction in polarizability, as dictated by the Lorentz-Lorenz equation, leads to a lower refractive index. The relationship between fluorine content and refractive index is well-established, with a higher fluorine content generally resulting in a lower refractive index.[1]

Measurement of the Refractive Index

The accurate measurement of the refractive index of a polymer is crucial for its application in optical devices. Several techniques are available for this purpose, with spectroscopic ellipsometry and prism coupling being two of the most common and precise methods for thin polymer films.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample's surface. By analyzing this change, the thickness and the refractive index of a thin film can be determined with high accuracy.

Experimental Protocol: Refractive Index Measurement by Spectroscopic Ellipsometry

Instrumentation:

-

Variable Angle Spectroscopic Ellipsometer

Procedure:

-

Sample Preparation: A thin, uniform film of poly(this compound) is prepared on a flat, reflective substrate, typically a silicon wafer. This can be achieved by spin-coating a solution of the polymer in a suitable solvent.

-

Data Acquisition: The sample is mounted on the ellipsometer stage. The ellipsometric parameters, Psi (Ψ) and Delta (Δ), are measured over a range of wavelengths and at multiple angles of incidence.

-

Data Modeling: A theoretical model, typically a Cauchy or Sellmeier dispersion model, is used to fit the experimental data. This model describes the refractive index of the polymer film as a function of wavelength.

-

Data Analysis: By fitting the model to the experimental Ψ and Δ data, the refractive index and the thickness of the polymer film are simultaneously determined.

Caption: Workflow for refractive index measurement using spectroscopic ellipsometry.

Prism Coupling Method

The prism coupling technique is another powerful method for determining the refractive index of thin films. It involves pressing a high-refractive-index prism onto the polymer film and measuring the angles at which a laser beam is coupled into the film as a guided wave.

Quantitative Data and Expected Values

As previously mentioned, a definitive refractive index for poly(this compound) is not yet established. However, based on data from analogous fluorinated polymers, we can anticipate its optical properties.

| Polymer | Refractive Index (n20/D) | Key Structural Feature |

| Poly(2,2,2-trifluoroethyl acrylate) | 1.411 | -CF3 group |

| Poly(this compound) (Expected) | ~1.42 - 1.44 | -CHF2 group |

| Poly(methyl methacrylate) | 1.49 | Non-fluorinated analog |

The expected refractive index of poly(this compound) is slightly higher than its trifluoro- counterpart due to the lower fluorine content. The presence of a C-H bond in the difluoroethyl group, as opposed to a C-F bond, results in a slightly higher molecular polarizability.

Applications in Research and Drug Development

The unique combination of a low refractive index and other favorable properties of poly(this compound) opens up a wide range of potential applications for researchers, scientists, and drug development professionals.

-

Anti-Reflective Coatings: Thin films of PFEA can be used as anti-reflective coatings on optical lenses, solar cells, and display screens to reduce surface reflections and improve light transmission.[3]

-

Optical Waveguides: The low refractive index of PFEA makes it an excellent candidate for the cladding material in optical fibers and waveguides, where it helps to confine light within the core of the fiber.[3]

-

Biomedical Devices: The biocompatibility and chemical inertness of fluoropolymers make them suitable for use in various medical devices, such as catheters and implants. The low refractive index can be advantageous in optical-based diagnostic devices.[2][4]

-

Drug Delivery Systems: The hydrophobicity and low surface energy of PFEA can be utilized in the design of controlled-release drug delivery systems, where it can modulate the release kinetics of encapsulated therapeutic agents.

Conclusion

Poly(this compound) is a promising fluorinated polymer with an anticipated low refractive index and a host of other desirable properties. While further experimental work is needed to precisely determine its refractive index, the theoretical principles and experimental protocols outlined in this guide provide a solid foundation for its synthesis and characterization. The insights into the structure-property relationships and potential applications of PFEA will be invaluable for researchers and professionals working at the forefront of materials science, optics, and drug development.

References

- [Refer to a relevant scientific paper or textbook on polymer synthesis]

- [Cite a publication detailing RAFT polymerization of acryl

- [Cite a source discussing the Lorentz-Lorenz equ

- [Refer to a publication on spectroscopic ellipsometry of polymer films]

- [Cite a source on the prism coupling technique]

- [Provide a reference for the refractive index of PMMA]

- [Cite a review on anti-reflective co

- [Cite a paper on fluoropolymers in optical waveguides]

- [Provide a reference for biomedical applic

- [Cite a publication on fluoropolymers in drug delivery]

-

Using Fluoropolymers In Biomedical Applications. (2020-11-25). (URL: [Link])

-

Refractive index (20 °C) vs. weight content of fluorine in poly(FATRIFE-co - ResearchGate. (URL: [Link])

- [Cite a source for the refractive index of poly(2,2,2-trifluoroethyl acryl

- [Provide a reference for the synthesis of fluorinated acryl

-

Fluoropolymers in Medical Applications: Recent Progress and Development - PubMed. (2025-08-13). (URL: [Link])

Sources

Technical Guide: Glass Transition Temperature & Characterization of Poly(2,2-difluoroethyl acrylate)

This technical guide details the glass transition temperature (

Part 1: Executive Summary & Thermal Analysis

Target Audience: Polymer Chemists, Materials Scientists, Drug Delivery Researchers.

The glass transition temperature (

The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Value[1][2][3][4][5][6]

-

Poly(this compound) (PDFEA):

to -

Reference Standard (Poly(2,2,2-trifluoroethyl acrylate)):

(Experimentally Validated). -

Reference Standard (Poly(ethyl acrylate)):

(Experimentally Validated).

Scientific Rationale:

The

-

Steric Hindrance: The

group in PDFEA is bulkier than the -

Dipolar Interactions: Unlike the chemically inert

group, the

Part 2: Molecular Architecture & Logic

Structure-Property Relationships

The introduction of fluorine into the acrylate side chain alters the free volume and chain mobility.

| Polymer | Side Chain Structure | Mechanistic Driver | |

| Poly(ethyl acrylate) (PEA) | High chain flexibility; low steric barrier. | ||

| Poly(this compound) | Intermediate Case: Increased bulk from F atoms; dipole interactions from | ||

| Poly(2,2,2-trifluoroethyl acrylate) | Maximal Steric Bulk: |

Diagram: Structure-Property Workflow

The following diagram illustrates the causal link between molecular structure and macroscopic thermal properties.

Figure 1: Mechanistic pathway influencing the glass transition temperature of fluorinated acrylates.

Part 3: Experimental Protocols

To experimentally verify the

Synthesis of this compound (Monomer)

If the monomer is not commercially available, it must be synthesized via esterification.

-

Reagents: Acryloyl chloride (1.1 eq), 2,2-difluoroethanol (1.0 eq), Triethylamine (1.2 eq), Dichloromethane (DCM, anhydrous).

-

Procedure:

-

Cool DCM solution of 2,2-difluoroethanol and triethylamine to 0°C under

. -

Add acryloyl chloride dropwise (exothermic reaction).

-

Stir at RT for 12 hours.

-

Purification (Critical): Wash with

, brine, and water. Dry over -

Distillation: Vacuum distill to remove inhibitors (MEHQ) prior to polymerization.

-

Polymerization (Free Radical)

-

Monomer: this compound (purified).[1]

-

Initiator: AIBN (Azobisisobutyronitrile), 1.0 wt%.

-

Solvent: Ethyl acetate or THF (monomer concentration ~2 M).

-

Atmosphere: Nitrogen (degassed via 3 freeze-pump-thaw cycles).

-

Temperature: 65°C for 12–24 hours.

-

Precipitation: Pour reaction mixture into cold methanol/water (excess) to precipitate the polymer. Reprecipitate 2x to remove unreacted monomer.

-

Drying: Vacuum oven at 40°C for 48 hours (residual solvent affects

).

Thermal Characterization (DSC Protocol)

The

-

Instrument: TA Instruments Q2000 or equivalent.

-

Sample Mass: 5–10 mg in aluminum pan (hermetically sealed).

-

Cycle:

-

Heat 1: -80°C to 100°C @ 10°C/min (Erases thermal history).

-

Cool: 100°C to -80°C @ 10°C/min (controlled cooling).

-

Heat 2: -80°C to 100°C @ 10°C/min (Data collection).

-

-

Analysis: Determine

at the inflection point of the specific heat capacity step change during the second heating scan .

Diagram: Experimental Workflow

Figure 2: Step-by-step synthesis and characterization workflow to ensure accurate Tg measurement.

Part 4: Applications & Significance

Understanding the

-

Adhesives: With a

( -

Optical Coatings: The low refractive index (due to fluorine) combined with a rubbery state allows for conformal coatings on flexible optical fibers.

-

Biomedical: The unique

group provides "biostability" similar to perfluorinated chains but with enhanced compatibility with polar drug molecules due to the dipole.

References

- Source for PEA and PTFEA Tg values.

- Validation of the trifluoro- analog properties.

-

Iacono, S. T., et al. (2011). The Science and Technology of Fluoropolymers.[2] In Handbook of Fluoropolymer Science and Technology. Wiley.

- General reference for structure-property relationships in fluorinated acryl

- Honda, K., et al. (2005). Molecular Aggregation Structure and Surface Properties of Poly(fluoroalkyl acrylate) Thin Films.Macromolecules, 38(13), 5699–5705.

Sources

chemical resistance profile of difluoroethyl acrylate copolymers

The Chemical Resistance Profile of Difluoroethyl Acrylate Copolymers: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the chemical resistance, synthesis, and application of 2,2-difluoroethyl acrylate (DFEA) copolymers. Unlike their perfluorinated counterparts (e.g., hexafluorobutyl acrylate) or trifluoroethyl analogs (TFEA), DFEA copolymers occupy a unique "Goldilocks" zone in fluoropolymer chemistry. The presence of the terminal difluoromethyl group (

This guide is designed for researchers and drug development professionals seeking to leverage DFEA copolymers for applications requiring precise solubility tuning, such as drug delivery vectors (micelles) and advanced optical coatings.

Part 1: Molecular Architecture & Resistance Mechanisms

The chemical resistance of DFEA copolymers is governed by two competing mechanistic forces: Fluorine Shielding and Electronic Activation .

The Difluoromethyl Dipole Distinction

While the trifluoroethyl group (

-

Steric Shielding: The fluorine atoms provide a hydrophobic sheath that repels non-polar solvents (aliphatics) and water.

-

Dipolar Interaction: The

moiety has a significant dipole moment and can act as a weak hydrogen bond donor. This makes DFEA copolymers susceptible to swelling in strong proton-accepting solvents (e.g., acetone, THF), a critical deviation from the resistance profile of perfluorinated acrylates.

Hydrolytic Stability (The "Trojan Horse" Effect)

Researchers must be aware of the Inductive Destabilization of the ester linkage.

-

Mechanism: The electron-withdrawing fluoroalkyl group pulls electron density away from the ester oxygen. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack (hydrolysis) by bases (

) compared to standard alkyl acrylates (e.g., butyl acrylate). -

Result: While the polymer is hydrophobic (repelling aqueous media), once water penetrates the matrix (e.g., via defects or cosolvents), the ester bond cleaves rapidly in basic conditions.

Caption: Mechanistic interaction map showing DFEA's selective resistance to non-polar solvents vs. susceptibility to proton acceptors and base hydrolysis.

Part 2: Synthesis Protocol (RAFT Polymerization)

To achieve reproducible chemical resistance data, polymers must be synthesized with low dispersity (

Protocol: Synthesis of Poly(this compound) (PDFEA)

Materials:

-

Monomer: this compound (DFEA) (CAS: 24452-44-0). Purify via basic alumina column to remove inhibitor.[1]

-

CTA (Chain Transfer Agent): 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or Cyanomethyl dodecyl trithiocarbonate.

-

Initiator: AIBN (Azobisisobutyronitrile).[2]

-

Solvent: Anisole or 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Stoichiometry Calculation: Target a degree of polymerization (DP) of 200.

-

Molar Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

-

-

Charge: In a Schlenk tube, dissolve DFEA (2.0 g, 14.7 mmol), DDMAT (27 mg, 0.073 mmol), and AIBN (2.4 mg, 0.015 mmol) in Anisole (2.0 mL).

-

Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT control). Backfill with Nitrogen.

-

Polymerization: Immerse the sealed tube in a pre-heated oil bath at 70°C .

-

Kinetics: Allow reaction to proceed for 6–8 hours (approx. 60-70% conversion). Do not push to 100% conversion to avoid "dead" chain coupling.

-

Quenching: Plunge tube into liquid nitrogen or ice water. Expose to air.

-

Purification: Precipitate dropwise into cold n-Hexane (DFEA polymers are insoluble in hexane). Centrifuge and dry under vacuum at 40°C.

Validation:

-

NMR: Confirm structure via

NMR (CDCl -

GPC: Target

kDa,

Caption: RAFT synthesis workflow for producing well-defined PDFEA homopolymers.

Part 3: Chemical Resistance Profile

The following data summarizes the solubility and resistance of PDFEA (

Table 1: Solvent Resistance Profile

| Solvent Class | Representative Solvent | Interaction | Mechanism |

| Aliphatic Hydrocarbons | Hexane, Heptane | Resistant (Insoluble) | Fluorine steric shielding / Lipophobicity. |

| Aromatic Hydrocarbons | Toluene, Benzene | Partial Resistance | Swells slightly; less soluble than non-fluorinated acrylates. |

| Chlorinated Solvents | Chloroform, DCM | Soluble | F-F interactions and similar polarity allow solvation. |

| Polar Aprotic | DMF, DMSO | Soluble | Strong dipole-dipole interactions solvate the polymer. |

| Proton Acceptors | Acetone, THF | Swelling / Soluble | Critical Vulnerability: The acidic |

| Alcohols | Methanol, Ethanol | Resistant (Insoluble) | Polymer is too hydrophobic; alcohol self-association dominates. |

| Water | Water (pH 7) | Resistant (Hydrophobic) | High contact angle ( |

| Basic Solution | 1M NaOH | Degradation | Rapid hydrolysis of the activated ester linkage. |

Key Finding for Drug Development: Unlike Poly(ethylene glycol) (PEG) or Poly(acrylic acid), PDFEA is hydrophobic but susceptible to basic hydrolysis . This makes it an excellent candidate for pH-responsive drug release vectors that protect a payload in the stomach (acidic/neutral) but degrade or release in the lower GI tract or intracellular endosomes (where enzymatic or pH changes can trigger ester cleavage).

Part 4: Experimental Validation Protocols

To verify the chemical resistance profile in your own lab, use these self-validating protocols.

A. Gravimetric Swelling Ratio Test

-

Film Prep: Cast a 200

film of PDFEA from a THF solution onto a pre-weighed glass slide. Dry under vacuum for 24h. -

Initial Weight: Measure dry weight (

). -

Immersion: Submerge slide in target solvent (e.g., Toluene) for 4 hours at 25°C.

-

Measurement: Remove, blot excess surface solvent quickly, and weigh (

). -

Calculation: Swelling Ratio

.-

Target:

for Resistant;

-

B. Contact Angle Hysteresis (Surface Energy)

-

Setup: Use a goniometer with the sessile drop method.

-

Liquids: Test with Water (polar) and Diiodomethane (dispersive).

-

Procedure: Measure Advancing (

) and Receding ( -

Interpretation: High

with low hysteresis indicates a uniform fluorinated surface. A drop in

References

-

Synthesis of Fluorinated Acrylates

-

Hydrolytic Stability Mechanisms

- Title: Relationships Between Base-Catalyzed Hydrolysis Rates for Acryl

- Source:N

- Context: Establishes the correlation between electron-withdrawing substituents and increased ester hydrolysis r

-

Link:[Link]

-

Thermoresponsive Fluoropolymers

-

Title: Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers.[4]

- Source:MDPI Polymers

- Context: specifically discusses poly[N-(2,2-difluoroethyl) acrylamide] as a thermoresponsive block, highlighting the unique dipole properties of the difluoroethyl group.

-

Link:[Link]

-

- Monomer Properties: Title: 2,2,2-Trifluoroethyl acrylate Product Guide (Analogous Reference). Source:Polysciences Context: Provides baseline physical properties (Tg, Refractive Index) for the closest structural analog to DFEA.

Sources

- 1. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Conformational Relationship of New Fluorinated Acrylate Polymer-Based Internal Mold Release Agents [ouci.dntb.gov.ua]

- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers | MDPI [mdpi.com]

The Influence of Fluorine Content on the Surface Energy of Acrylate Polymers: A Technical Guide for Researchers

This guide provides an in-depth exploration of the relationship between fluorine content and the surface energy of acrylate polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles with practical experimental methodologies. We will delve into the causal mechanisms driving the unique surface properties of fluorinated acrylates, detail robust protocols for their synthesis and characterization, and explore the implications for various advanced applications.

Introduction: Engineering Surfaces at the Molecular Level

Acrylate polymers are a cornerstone of modern materials science, valued for their versatility, durability, and tunable properties. Their applications are vast, ranging from adhesives and coatings to biomedical devices and drug delivery systems.[1][2] A critical parameter governing the performance of these materials in many applications is their surface energy. Surface energy dictates how a material interacts with its environment, influencing properties such as wettability, adhesion, and biocompatibility.[2]

For applications requiring low surface energy—such as anti-fouling coatings, hydrophobic surfaces, and specialized adhesives for non-polar substrates—the incorporation of fluorine into the acrylate polymer backbone is a highly effective strategy.[2][3][4] Fluorine's unique electrochemical properties allow for a dramatic reduction in surface energy, even at low concentrations.[5][6] This guide will provide a comprehensive overview of the principles and techniques for controlling the surface energy of acrylate polymers through fluorination.

Fundamental Principles of Polymer Surface Energy

Surface energy is a measure of the excess energy at the surface of a material compared to the bulk. This energy arises from the disruption of intermolecular bonds that occurs at the surface. In the bulk of a material, molecules are surrounded by and interact with neighboring molecules in all directions. At the surface, however, molecules have fewer nearest neighbors, resulting in unfulfilled bonding potential and an increase in free energy.

The surface energy of a polymer is influenced by several factors, including:

-

Chemical Composition: The types of atoms and functional groups present in the polymer chain are the primary determinants of surface energy. Polymers with polar functional groups, such as carbonyls and hydroxyls, tend to have higher surface energies due to their ability to participate in dipole-dipole interactions and hydrogen bonding.[7][8] Non-polar polymers, composed primarily of hydrocarbons, exhibit lower surface energies.

-

Molecular Arrangement and Morphology: The orientation of polymer chains at the surface can also affect surface energy. For instance, the migration of specific low-energy segments of a copolymer to the surface can significantly reduce the overall surface energy.[9]

-

Surface Roughness: On a microscopic level, a rougher surface has a larger surface area than a smooth surface of the same geometric dimensions, which can amplify the inherent wetting characteristics of the material.

Low surface energy is desirable for creating non-stick, water-repellent (hydrophobic), and oil-repellent (oleophobic) surfaces.[3] Conversely, high surface energy is often required for applications involving adhesion and printing, where good wetting of the surface by an adhesive or ink is necessary.[7]

The Role of Fluorine in Modulating Surface Energy

The incorporation of fluorine into acrylate polymers is a powerful method for lowering their surface energy.[3][5] The dramatic effect of fluorination can be attributed to several key factors:

-

High Electronegativity and Low Polarizability of Fluorine: Fluorine is the most electronegative element, leading to the formation of highly polar and exceptionally strong carbon-fluorine (C-F) bonds.[3][6] Despite the polarity of the individual bonds, the symmetric arrangement of fluorine atoms around a carbon chain and the tightly held electrons result in very low intermolecular forces (primarily weak van der Waals forces).[8] This low polarizability minimizes interactions with other molecules, leading to low surface energy.

-

Surface Migration of Fluorinated Segments: In fluorinated acrylate copolymers, the low surface energy of the fluorinated segments provides a thermodynamic driving force for their migration to the polymer-air interface during film formation or curing.[9] This creates a surface that is rich in fluorine, even if the overall fluorine content in the bulk polymer is relatively low. This phenomenon is crucial for achieving significant reductions in surface energy with minimal modification of the bulk polymer properties. The presence of -CF3 groups at the surface is particularly effective in lowering surface energy.[10]

-

Low Cohesive Energy: The weak intermolecular forces in fluorinated polymers result in low cohesive energy density. This contributes to their low surface tension in the liquid state and low surface energy in the solid state.

The relationship between fluorine content and surface energy is not always linear. Often, a significant drop in surface energy is observed at low fluorine concentrations, followed by a more gradual decrease as the fluorine content is further increased. This is due to the efficient migration of fluorinated segments to the surface, where they have the most impact.

Synthesis of Fluorinated Acrylate Copolymers

Fluorinated acrylate copolymers can be synthesized using various polymerization techniques. The choice of method often depends on the desired polymer architecture, molecular weight, and the intended application. Emulsion polymerization is a common method for producing fluorinated acrylate latexes for coating applications.[11][12]

Below is a representative protocol for the synthesis of a fluorinated acrylate copolymer via semi-continuous emulsion polymerization. This method allows for good control over the polymerization process and the final properties of the latex.

Experimental Protocol: Synthesis of Fluorinated Acrylate Copolymer Emulsion

Materials:

-

Methyl methacrylate (MMA) (Monomer)

-

Butyl acrylate (BA) (Monomer)

-

2,2,2-Trifluoroethyl methacrylate (TFMA) (Fluorinated Monomer)

-

Sodium dodecyl sulfate (SDS) (Surfactant/Emulsifier)

-

Ammonium persulfate (APS) (Initiator)

-

Sodium bicarbonate (NaHCO₃) (Buffer)

-

Deionized water

Procedure:

-

Preparation of the Initial Charge (Kettle Charge):

-

To a four-necked flask equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a feeding inlet, add a portion of the deionized water and sodium dodecyl sulfate.

-

Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen, which can inhibit the polymerization reaction.

-

Gently heat the flask to the reaction temperature (e.g., 75-80 °C) in a water bath.

-

-

Preparation of the Monomer Pre-emulsion:

-

In a separate beaker, combine the remaining deionized water, sodium dodecyl sulfate, sodium bicarbonate, MMA, BA, and the desired amount of TFMA.

-

Stir vigorously to form a stable, milky-white pre-emulsion. The buffer is added to maintain a stable pH during the polymerization.

-

-

Initiation of Polymerization:

-

Once the reactor has reached the target temperature, add a portion of the initiator solution (APS dissolved in deionized water) to the flask.

-

Then, add a small percentage (e.g., 10%) of the monomer pre-emulsion to the reactor to form seed particles. A slight color change or increase in viscosity may be observed, indicating the start of polymerization.

-

-

Semi-Continuous Feeding:

-

After the seed stage (typically 15-30 minutes), begin the continuous, dropwise addition of the remaining monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-3 hours.

-

Maintaining a constant feed rate is crucial for controlling the reaction kinetics and ensuring a narrow particle size distribution.

-

-

Completion of the Reaction:

-

After the feeding is complete, continue to stir the reaction mixture at the same temperature for an additional 1-2 hours to ensure high monomer conversion.

-

-

Cooling and Characterization:

-

Cool the reactor to room temperature.

-

The resulting fluorinated acrylate latex can then be filtered and characterized for properties such as particle size, solid content, and surface tension.

-

Causality Behind Experimental Choices:

-

Semi-continuous process: This method allows for better control of the heat generated during the exothermic polymerization reaction and helps in achieving a more uniform copolymer composition compared to a batch process.

-

Nitrogen purge: The removal of oxygen is critical because oxygen can act as a radical scavenger, inhibiting the free-radical polymerization process.

-

Buffer: The decomposition of the persulfate initiator can lead to a decrease in pH. A buffer is used to maintain a stable pH, which is important for the stability of the emulsion and the surfactant's effectiveness.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of fluorinated acrylate copolymer emulsion.

Characterization of Polymer Surface Energy

The most common method for determining the surface energy of a solid polymer is through contact angle measurements.[13][14] The contact angle is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect.[15] A low contact angle indicates good wetting and high surface energy, while a high contact angle signifies poor wetting and low surface energy.[15][16]

Experimental Protocol: Contact Angle Measurement (Sessile Drop Method)

Apparatus:

-

Contact angle goniometer with a camera and light source

-

Syringe with a fine needle for dispensing droplets

-

Leveling stage

-

Polymer film sample

Procedure:

-

Sample Preparation:

-

Ensure the polymer film is clean, dry, and free of any surface contaminants.

-

Mount the film on a flat, level stage.

-

-

Droplet Deposition:

-

Fill the syringe with a test liquid of known surface tension (e.g., deionized water).

-

Carefully dispense a small droplet (typically 2-5 µL) onto the surface of the polymer film. It is crucial to do this gently to minimize dynamic effects.

-

-

Image Capture:

-

Allow the droplet to equilibrate on the surface for a few seconds.

-

Capture a high-resolution image of the droplet profile.

-

-

Angle Measurement:

-

Use the software associated with the goniometer to analyze the image. The software will identify the baseline (the solid-liquid interface) and fit a curve to the droplet's shape to determine the tangent at the three-phase contact point.

-

The angle between the baseline and the tangent is the contact angle.

-

Measure the contact angle on both sides of the droplet and average the values to account for any slight asymmetry.

-

Repeat the measurement at several different locations on the sample surface and for multiple samples to ensure statistical reliability.

-

Causality Behind Experimental Choices:

-

Small droplet size: This minimizes gravitational effects that could distort the droplet shape from a perfect spherical cap.

-

Level surface: A non-level surface will cause the droplet to deform and can lead to inaccurate contact angle measurements.

-

Multiple measurements: This accounts for any microscopic heterogeneity in the surface properties of the polymer film.

Calculation of Surface Energy: The Owens-Wendt-Rabel-Kaelble (OWRK) Method

The OWRK method is a widely used model to calculate the surface free energy of a solid from contact angle data.[8][17][18][19] It splits the total surface energy (γ) into dispersive (γᵈ) and polar (γᵖ) components. The fundamental equation is:

γSL = γS + γL - 2√(γSᵈγLᵈ) - 2√(γSᵖγLᵖ)

where:

-

γSL is the interfacial tension between the solid and liquid.

-

γS and γL are the total surface energies of the solid and liquid, respectively.

-

The superscripts d and p denote the dispersive and polar components.

By combining this with the Young equation (γS = γSL + γLcosθ), we arrive at the linear OWRK equation:

(γL(1 + cosθ)) / (2√(γLᵈ)) = √(γSᵖ) * (√(γLᵖ) / √(γLᵈ)) + √(γSᵈ)

This equation is in the form of y = mx + c. By measuring the contact angle (θ) with at least two liquids with known γL, γLᵈ, and γLᵖ, one can plot (γL(1 + cosθ)) / (2√(γLᵈ)) against (√(γLᵖ) / √(γLᵈ)). The slope of the resulting line is √(γSᵖ) and the y-intercept is √(γSᵈ). The total surface energy of the solid is then γS = γSᵈ + γSᵖ.

Protocol for OWRK Method:

-

Select at least two test liquids with well-characterized surface tension components. A common choice is a polar liquid (e.g., water) and a non-polar liquid (e.g., diiodomethane).

-

Measure the contact angle of each liquid on the polymer surface using the sessile drop method described above.

-

Using the known γL, γLᵈ, and γLᵖ values for the test liquids and the measured contact angles, calculate the x and y values for the OWRK plot.

-

Plot the data and perform a linear regression to find the slope and y-intercept.

-

Calculate γSᵖ from the slope and γSᵈ from the y-intercept.

-

Sum the components to find the total surface energy of the polymer, γS.

Diagram of the OWRK Method Logic

Caption: Logical flow for determining surface energy via the OWRK method.

Quantitative Impact of Fluorine Content on Surface Energy

The systematic incorporation of fluorine-containing monomers into an acrylate polymer allows for precise control over its surface energy. As the weight percentage (wt%) or mole percentage (mol%) of the fluorinated monomer increases, the surface energy of the resulting copolymer generally decreases.

The table below presents illustrative data on how the surface energy of an acrylate copolymer might change with increasing content of a fluorinated monomer like 2,2,2-trifluoroethyl methacrylate (TFMA).

| Sample ID | TFMA Content (wt%) | Water Contact Angle (θ) | Surface Energy (mN/m) |

| Acrylate-F0 | 0 | 73° | 32.8 |

| Acrylate-F5 | 5 | 85° | 27.5 |

| Acrylate-F10 | 10 | 95° | 23.1 |

| Acrylate-F15 | 15 | 102° | 20.4 |

| Acrylate-F20 | 20 | 106° | 18.9 |

Note: The data presented are representative values synthesized from typical findings in the literature for illustrative purposes. Actual experimental values will depend on the specific monomers, polymerization conditions, and measurement techniques used.[6]

As the data indicates, even a small amount of fluorinated monomer can lead to a substantial increase in the water contact angle and a corresponding decrease in surface energy.[20] The effect is most pronounced at lower concentrations, with the surface energy beginning to plateau as the surface becomes saturated with fluorinated segments. An increase in the number of fluorine atoms in the monomer unit, for the same comonomer ratio, also significantly reduces the surface energy.[20]

Applications of Low Surface Energy Fluorinated Acrylate Polymers

The ability to precisely tune the surface energy of acrylate polymers opens up a wide range of applications, particularly in fields where controlling surface interactions is critical.

-

Protective and Anti-Fouling Coatings: Low surface energy coatings are highly effective at repelling water, oil, and dirt. This makes them ideal for applications such as self-cleaning surfaces on buildings, anti-graffiti coatings, and protective finishes for automotive and aerospace components.[3] In marine environments, these coatings can prevent the buildup of biofilms and organisms (biofouling) on ship hulls, improving fuel efficiency.

-

Biomedical Materials and Drug Delivery: In the biomedical field, controlling protein adsorption and cell adhesion is often crucial. Low surface energy coatings can be used to create non-fouling surfaces for medical implants, catheters, and biosensors, reducing the risk of infection and improving biocompatibility. In drug delivery, modifying the surface energy of nanoparticles can influence their circulation time in the bloodstream and their interaction with target cells.

-

Adhesives for Low-Surface-Energy Substrates: Standard acrylate adhesives, which are polar and have high surface energy, do not bond well to low-surface-energy plastics like polyethylene (PE) and polypropylene (PP).[2][7][21] By incorporating fluorine, the surface energy of the adhesive can be lowered to better match that of the substrate, improving wetting and promoting adhesion.[10]

-

Textiles and Fabrics: Fluorinated acrylate finishes are applied to textiles to impart water and stain repellency, creating high-performance fabrics for outdoor wear, upholstery, and carpets.[12]

Conclusion

The incorporation of fluorine is a highly effective and versatile strategy for reducing the surface energy of acrylate polymers. The unique properties of the carbon-fluorine bond and the tendency of fluorinated segments to migrate to the surface allow for precise control over wettability and adhesion. A thorough understanding of the underlying chemical principles, combined with robust synthesis and characterization techniques such as those detailed in this guide, enables researchers and scientists to engineer advanced materials with tailored surface properties for a wide array of demanding applications. The continued development of novel fluorinated monomers and polymerization methods promises to further expand the capabilities and applications of this important class of polymers.

References

-

ResearchGate. (2005). Effect of fluorinated acrylate on the surface properties of cationic fluorinated polyurethane-acrylate hybrid dispersions. [Link]

-

MDPI. (n.d.). Effect of the Composition of Copolymers Based on Glycidyl Methacrylate and Fluoroalkyl Methacrylates on the Free Energy and Lyophilic Properties of the Modified Surface. [Link]

-

Chemistry For Everyone. (2023). What Are Fluorinated Acrylic Polymers? YouTube. [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and Properties of Cationic Core-Shell Fluorinated Polyurethane Acrylate. [Link]

-

Wiley Online Library. (2013). Adhesion performance and surface characteristics of low surface energy psas fluorinated by UV polymerization. [Link]

-

ACS Publications. (2022). Surface Reconstruction of Fluoropolymers in Liquid Media. [Link]

-

HellermannTyton. (n.d.). Effect of surface energy on bonding properties. [Link]

-

iopscience.iop.org. (n.d.). Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. [Link]

-

MDPI. (2023). Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane. [Link]

-

Brighton Science. (2022). Surface Energy Measurements for Development and Control of Surface Treatment Options. [Link]

-

Wikipedia. (n.d.). Zisman Plot. [Link]

-

MDPI. (2023). Modified Acrylate Pressure-Sensitive Adhesives for Low-Surface-Energy Substrate and Adhesion Mechanism Models. [Link]

-

Taylor & Francis Online. (2018). Synthesis and properties of fluorinated acrylate copolymers prepared by emulsion polymerization. [Link]

-

3M. (n.d.). Innovations in Bonding to Low Surface Energy Surfaces. [Link]

-

ResearchGate. (2015). Synthesis of core-shell fluorinated acrylate copolymers and its application as finishing agent for textile. [Link]

-

ramé-hart. (n.d.). The Measurement of surface energy of polymer by means of contact angles of liquids on solid surfaces. [Link]

-

KRÜSS Scientific. (n.d.). Method according to Zisman. [Link]

-

Wikipedia. (n.d.). Contact angle. [Link]

-

City University of Hong Kong. (n.d.). Preparation and characterization of fluorinated acrylate copolymer latexes by miniemulsion polymerization under microwave irradi. [Link]

-

YouTube. (2023). Measuring Contact Angle and Constructing Zisman Plot [Surface and Colloid Science]. [Link]

-

RSC Publishing. (n.d.). Supplementary Information Surface energy and wettability of van der Waals structures. [Link]

-

NNCI. (n.d.). Exploring Surface Energy of Polymers by Contact Angle. [Link]

-

AMETEK. (n.d.). Surface Free Energy Determination by Contact Angle Measurements – A Comparison of Various Approaches. [Link]

-

ResearchGate. (n.d.). Zisman plot determining the critical surface tension, γc, value of TEFLON-FEP. [Link]

-

Purdue University. (n.d.). Measuring Surface Tension and Free Surface Energy. [Link]

-

ResearchGate. (2007). Poly(acrylate/epoxy) hybrid adhesives for low‐surface‐energy plastic adhesion. [Link]

-

DataPhysics Instruments. (n.d.). How to determine the surface energy of solids. [Link]

-

KRÜSS Scientific. (n.d.). Method according to Wu. [Link]

-

Brighton Science. (2015). Water Contact Angle as a Quantitative Measure of Total Polyethylene Surface Energy. [Link]

-

National Institutes of Health (NIH). (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches. [Link]

-

ResearchGate. (n.d.). Comparison of contact angles calculated using the OWRK approach. [Link]

-

University of Ulm. (n.d.). Interfacial Chemistry. [Link]

-

Chemical Physics. (n.d.). Surface Tension. [Link]

-

Biolin Scientific. (n.d.). Which surface free energy method should be used?[Link]

Sources

- 1. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. cityu.edu.hk [cityu.edu.hk]

- 5. researchgate.net [researchgate.net]

- 6. Preparation and Characterization of Fluorinated Acrylate and Epoxy Co-Modified Waterborne Polyurethane [mdpi.com]

- 7. hellermanntyton.com [hellermanntyton.com]

- 8. plasticsdecorating.com [plasticsdecorating.com]

- 9. Synthesis and Properties of Cationic Core-Shell Fluorinated Polyurethane Acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adhesion.kr [adhesion.kr]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. measurlabs.com [measurlabs.com]

- 14. physics.mff.cuni.cz [physics.mff.cuni.cz]

- 15. Contact angle - Wikipedia [en.wikipedia.org]

- 16. Zisman Plot - Wikipedia [en.wikipedia.org]

- 17. rsc.org [rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. biolinscientific.com [biolinscientific.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Fidelity RAFT Polymerization of 2,2-Difluoroethyl Acrylate (DFEA)

Abstract & Strategic Significance

This application note details a robust, self-validating protocol for the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 2,2-difluoroethyl acrylate (DFEA). Unlike standard alkyl acrylates, DFEA presents unique challenges due to the electron-withdrawing fluorine atoms, which influence radical polarity and polymer solubility.

Why DFEA? The 2,2-difluoroethyl group provides a high density of magnetically equivalent fluorine atoms, making PDFEA a prime candidate for 19F Magnetic Resonance Imaging (MRI) contrast agents [1]. Furthermore, the semi-fluorinated nature imparts unique surface properties (hydrophobicity, lipophobicity) critical for advanced coating applications.

Why RAFT? RAFT is the method of choice over ATRP for fluorinated monomers to avoid metal contamination (critical for biological MRI applications) and to maintain high end-group fidelity for block copolymerization.

Strategic Experimental Design

Chain Transfer Agent (CTA) Selection: The "R" and "Z" Group Logic

Success in RAFT depends entirely on matching the CTA to the monomer.

-

The Problem with Dithiobenzoates: While common (e.g., CPDB), dithiobenzoates often cause severe rate retardation with acrylates due to the stability of the intermediate radical.

-

The Solution (Trithiocarbonates): For DFEA, we utilize a Trithiocarbonate CTA. The lone pair on the sulfur stabilizes the fragmentation process without trapping the propagating radical.

-

Recommended CTA: 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .

-

Expert Insight: DDMAT is preferred for lower dispersity (Đ < 1.15) in acrylates, while CPADB is robust if carboxyl functionality is required at the chain end [2].

-

Solvent System: Solubility vs. Kinetics

Fluorinated polymers often exhibit "fluorophobic" effects, becoming insoluble in standard organic solvents as molecular weight increases.

-

Selection: 1,4-Dioxane or DMF .

-

Reasoning: 1,4-Dioxane is a "good solvent" for both the fluorinated monomer and the resulting polymer backbone, preventing phase separation during polymerization which leads to loss of control (broad PDI).

Mechanism Visualization

The following diagram illustrates the RAFT equilibrium specific to the acrylate propagating radical.

Caption: Figure 1: RAFT equilibrium cycle. Stability of the intermediate in the Main Equilibrium is controlled by the Z-group (Trithiocarbonate recommended).

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | This compound (DFEA) | Precursor. Must remove inhibitor. |

| CTA | DDMAT (98%) | Controls MW and Polydispersity. |

| Initiator | AIBN (Recrystallized) | Radical source.[1] |

| Solvent | 1,4-Dioxane (Anhydrous) | Reaction medium.[2] |

| Internal Standard | Trioxane or Mesitylene | For NMR conversion monitoring. |

| Purification | Basic Alumina | Inhibitor removal. |

| Apparatus | Schlenk Line / N2 Gas | Oxygen exclusion (Critical). |

Detailed Protocol

Phase 1: Monomer Purification

Scientific Integrity Check: Commercial DFEA contains MEHQ inhibitor. Failure to remove this introduces an unpredictable induction period.

-

Pack a glass pipette with basic alumina (approx. 3 cm height).

-

Pass neat DFEA monomer through the column directly into a tared vial.

-

Validation: The monomer should be clear. If colored, repeat.

Phase 2: Reaction Setup (Target DP = 100)

Stoichiometry: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2 Concentration: 1.0 M (Monomer in Dioxane)

-

Weighing: Into a dry Schlenk tube equipped with a magnetic stir bar, add:

-

DDMAT (CTA): 36.4 mg (0.1 mmol)

-

AIBN (Initiator): 3.3 mg (0.02 mmol) (Note: Use a stock solution for accuracy)

-

DFEA (Monomer): 1.36 g (10.0 mmol)

-

1,4-Dioxane: 10.0 mL

-

Trioxane (Internal Std): 50 mg

-

-

Degassing (The Critical Step): Oxygen acts as a radical scavenger.

-

Method A (Freeze-Pump-Thaw): Perform 4 cycles. This is the gold standard.

-

Method B (Sparging): Bubble high-purity Nitrogen through the solution for 30 mins.

-

-

Polymerization:

-

Place the Schlenk tube in a pre-heated oil bath at 70 °C .

-

Time: 4–12 hours (depending on desired conversion).

-

Sampling: Take aliquots at t=0, 1h, 2h, 4h under N2 flow for kinetic analysis.

-

Phase 3: Workup & Purification

-

Quenching: Remove tube from heat and expose to air. Cool in ice bath.

-

Precipitation:

-

Fluoropolymers can be tricky. Drop the reaction mixture into cold n-Hexane (10x volume).

-

Alternative: If the polymer is oily/sticky in hexane, use a mixture of Hexane:Diethyl Ether (80:20) .

-

-

Isolation: Centrifuge (4000 rpm, 5 min) or decant supernatant.

-

Drying: Dry under high vacuum at room temperature for 24h. Do not heat significantly above Tg (~30-40°C) initially to avoid trapping solvent.

Characterization & Validation

1H NMR Analysis (Conversion)

Solvent: CDCl3 or Acetone-d6. Key Signals:

-

Vinyl Protons (Monomer): Multiplets at 5.9–6.5 ppm.

-

Polymer Backbone: Broad peaks at 1.5–2.5 ppm.

-

Difluoroethyl Group: Triplet of doublets (or broad signal) around 4.3–4.5 ppm (OCH2CF2H) and 5.8–6.2 ppm (CF2H).

Calculation:

19F NMR (End-Group Fidelity)

Essential for MRI applications.[3]

-

Signal: A distinct signal around -125 ppm (depending on solvent).

-

Validation: Sharp singlet/multiplet indicates mobile fluorine atoms. Broadening indicates aggregation (micellization).

Gel Permeation Chromatography (GPC)

Warning: Fluorinated polymers often have low refractive index increments (dn/dc) in THF.

-

Recommendation: Use DMF + 0.05 M LiBr as eluent to prevent aggregation.

-

Detector: If dRI signal is weak, use MALS (Multi-Angle Light Scattering) for absolute MW determination.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Induction Period (>1h) | Oxygen presence or Inhibitor residue. | Increase degassing time; ensure alumina filtration was effective. |

| Broad PDI (>1.3) | High conversion (>90%) or Starvation. | Stop reaction at ~70-80% conversion. Check [M]:[CTA] ratio. |

| Phase Separation | Polymer insolubility. | Switch solvent to DMF or Trifluorotoluene. |

| Retardation | Wrong CTA (Dithiobenzoate). | Switch to Trithiocarbonate (DDMAT). |

Experimental Workflow Diagram